P005091

Übersicht

Beschreibung

P005091, also known as P5091, is a selective and potent inhibitor of ubiquitin-specific protease 7 (USP7). This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and drug discovery. USP7 is a deubiquitylating enzyme that regulates the stability of various proteins involved in tumor suppression, DNA repair, and immune response .

Vorbereitungsmethoden

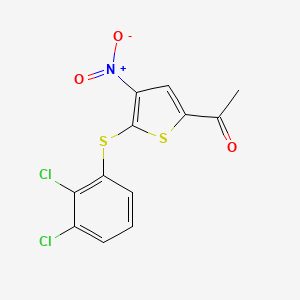

Synthetic Routes and Reaction Conditions: P005091 is a trisubstituted thiophene with dichlorophenylthio, nitro, and acetyl substituents. The synthesis involves the following steps:

Formation of the thiophene ring:

Purification: The compound is purified using chromatographic techniques to achieve a high degree of purity (>99.5%).

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Large-scale chromatographic techniques are employed to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions: P005091 undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Substitution: The dichlorophenylthio group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products:

Reduction of the nitro group: Produces an amine derivative.

Substitution of the dichlorophenylthio group: Yields various substituted thiophenes.

Wissenschaftliche Forschungsanwendungen

P005091 is a selective inhibitor of the deubiquitylating enzyme ubiquitin-specific protease 7 (USP7), also known as herpes-associated ubiquitin-specific protease (HAUSP) . USP7 regulates the levels of the oncoprotein HDM2 and the tumor suppressor p53 . this compound has shown potential in cancer treatment by inducing apoptosis in cancer cell lines and modulating antitumor immunity .

Cancer Research

This compound has demonstrated antitumor activity in colon cancer cells by inhibiting tumor growth in a dose-dependent manner . In a study using a mouse xenograft model of CT26 cells, this compound inhibited the growth of CT26 xenografts, evidenced by reduced tumor volume . A high-dose treatment of this compound had a similar effect to anti-PD-1 treatment .

- Mechanism of Action this compound accelerates the degradation of HDM2, which leads to increased protein levels of p53 and p21 . It can induce apoptosis in both p53+/+ and p53-mutant cancer cell lines .

- Immunomodulatory Effects this compound can modulate the expression of cytokines involved in antitumor immunity . Treatment with this compound decreased the mRNA level of IL-10 in tumor tissue while increasing the mRNA levels of IFN-γ and TNF-α . ELISA analysis showed a decrease in IL-10 and an increase in IFN-γ and TNF-α in serum from tumor-bearing mice . this compound also promoted IFN-γ expression in CD4+ and CD8+ T cells and caused FOXP3 loss in Treg cells, reducing the proportion of Treg cells in tumor-bearing mice .

- Additional effects this compound can inhibit the development of hepatoblastoma and the PI3K/AKT pathway . this compound also downregulated claspin and phosphorylation of the DNA checkpoint kinase Chk1 .

запалення Research

Phenolic compounds are under investigation for their anti-inflammatory properties .

Other Applications

This compound can be used as a tool for recovering ubiquitylated proteins from both cell-free and cellular experimental systems .

Data Table: Effects of this compound on Colon Cancer Growth In Vivo

| Parameter | Control Group | This compound (10 mg/kg) | Anti-PD-1 Group |

|---|---|---|---|

| Tumor Weight (g) | 1.38 | 0.62 | 0.75 |

| Cancer Cell Damage | Low | High | Moderate |

| PCNA Expression | High | Low | Low |

| Apoptotic Nuclei | Few | Many | Many |

| IFN-γ Expression in CD4+ T cells | Low | High | High |

| IFN-γ Expression in CD8+ T cells | Low | High | High |

| FOXP3 Expression in Treg cells | High | Low | Low |

Case Study: this compound Treatment in CT26 Xenograft Model

In a study using a mouse xenograft model of CT26 cells in BALB/C mice, this compound inhibited the growth of CT26 xenografts in a dose-dependent manner .

Methods

- Animal Model: BALB/C mice with CT26 cell xenografts.

- Treatment Groups: Control group, this compound (various doses), and anti-PD-1 antibody group.

- Measurements: Tumor volume, tumor weight, pathological analysis (H&E staining), immunohistochemistry staining of PCNA, TUNEL stain, and cytokine level analysis (ELISA and RT-PCR).

Results

- This compound inhibited the growth of CT26 xenografts, with high-dose treatment showing similar effects to anti-PD-1 treatment .

- Tumor weight significantly decreased in the this compound group compared to the control group .

- Pathological analysis showed massive cancer cell damage in the this compound group .

- This compound decreased PCNA protein levels and increased the number of apoptotic nuclei .

- This compound modulated the expression of cytokines, increasing IFN-γ and TNF-α levels while decreasing IL-10 levels .

- This compound promoted IFN-γ expression in CD4+ and CD8+ T cells and inhibited FOXP3 expression in Treg cells .

Wirkmechanismus

P005091 exerts its effects by inhibiting the deubiquitylating activity of USP7. USP7 regulates the stability of several proteins, including the oncoprotein HDM2 and the tumor suppressor p53. By inhibiting USP7, this compound promotes the degradation of HDM2, leading to the stabilization and activation of p53. This results in the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

P005091 is unique in its selectivity and potency as a USP7 inhibitor. Similar compounds include:

P22077: Another USP7 inhibitor with a different chemical structure but similar biological activity.

HBX 19818: A specific USP7 inhibitor with a higher EC50 value compared to this compound

Uniqueness: this compound stands out due to its high selectivity for USP7 and its ability to induce apoptosis in a wide range of cancer cell lines. Its unique chemical structure allows for specific interactions with the catalytic site of USP7, making it a valuable tool in cancer research and drug discovery .

Biologische Aktivität

P005091, also known as P5091, is a small molecule inhibitor that specifically targets the deubiquitylating enzyme USP7 (Ubiquitin-Specific Protease 7). This compound has garnered significant attention in cancer research due to its potential therapeutic applications, particularly in hematological malignancies and solid tumors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and relevant case studies.

This compound primarily exerts its effects by inhibiting USP7, which plays a crucial role in the regulation of protein stability and signaling pathways involved in cancer progression. By inhibiting USP7, this compound promotes the degradation of several oncogenic proteins, thereby inducing apoptosis in cancer cells.

- Inhibition of USP7 : this compound binds to the active site of USP7, preventing it from deubiquitinating its substrates. This leads to increased levels of polyubiquitinated proteins that are targeted for proteasomal degradation .

- Induction of Apoptosis : The compound triggers both mitochondrial-dependent and independent apoptotic pathways. It has been shown to activate caspase-3, caspase-8, and caspase-9, leading to cell death in various cancer cell lines .

- Synergistic Effects : this compound has demonstrated synergistic effects when combined with other therapeutic agents such as PARP inhibitors. This combination enhances the sensitivity of cancer cells to treatment by promoting DNA damage response pathways .

Efficacy in Cancer Models

This compound has been evaluated in several preclinical studies across different types of cancers:

Table 1: Summary of Efficacy Studies

Case Studies

- Multiple Myeloma : In studies involving MM.1S cells, this compound treatment resulted in a marked reduction in cell viability and induced apoptosis via caspase activation. The compound also overcame the protective effects of bone marrow stromal cells on myeloma cell growth .

- Prostate Cancer : Research demonstrated that this compound not only reduced the levels of the androgen receptor (AR) but also sensitized prostate cancer cells to PARP inhibitors, indicating a potential strategy for treating advanced prostate cancer .

- Colorectal Cancer : In HCT116 colorectal cancer cells, this compound exhibited significant cytotoxicity, particularly against cells expressing wild-type USP7. The compound's effectiveness was diminished in USP7 knockout variants, confirming its target specificity .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Selective Targeting : this compound selectively inhibits USP7 without significantly affecting other proteasome functions or inducing broad-spectrum proteotoxic stress .

- Potential Biomarkers : CCDC6 and USP7 expression levels have been correlated with treatment outcomes in prostate cancer patients, suggesting their potential as predictive biomarkers for therapy involving this compound .

- Combination Therapies : The combination of this compound with genotoxic agents has shown enhanced efficacy in inducing cell death compared to monotherapy approaches .

Eigenschaften

IUPAC Name |

1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3S2/c1-6(16)10-5-8(15(17)18)12(20-10)19-9-4-2-3-7(13)11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZLGMAAKNEGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384841 | |

| Record name | 1-{5-[(2,3-Dichlorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882257-11-6 | |

| Record name | 1-{5-[(2,3-Dichlorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 882257-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.